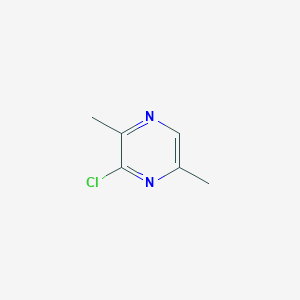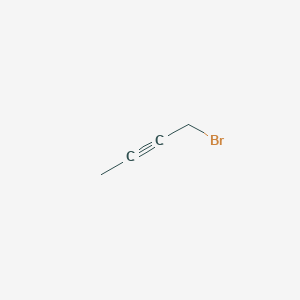
1-Bromo-2-butyne
Vue d'ensemble
Description
Synthesis Analysis :1-Bromo-2-butyne is involved in various synthetic pathways, including the cross-coupling of terminal alkynes with 1-bromoalkynes in the presence of copper(I) iodide and tris(o-tolyl)phosphine, leading to the formation of unsymmetrical buta-1,3-diynes under mild conditions (Wang et al., 2011). Additionally, it is used in the synthesis of stable 1-bromoalumoles through the reaction with 1,4-dilithio-1,3-butadiene derivatives, demonstrating its versatility in creating functionalized compounds (Wasano et al., 2014).
Molecular Structure Analysis :The molecular structure of 1-butyne, closely related to 1-bromo-2-butyne, has been examined through gas electron diffraction and theoretical calculations, providing detailed insights into its structural parameters (Bastiansen et al., 1995).
Chemical Reactions and Properties :1-Bromo-2-butyne acts as a significant intermediate in organic synthesis, such as in the formation of 5-membered-aza-heterocycles and carbocycles, despite variations in yield depending on the reaction protocols (Westerlund et al., 2001). Its involvement in bromine-mediated cyclization reactions also underscores its utility in synthesizing complex molecular structures like naphthalene motifs (Singha et al., 2012).
Physical Properties Analysis :While specific studies on 1-Bromo-2-butyne's physical properties are less common, related research, such as the study on azido-2-butyne derived from bromo-2-butyne, provides relevant insights into the physical characteristics of similar compounds (Nielsen et al., 1987).
Chemical Properties Analysis :Research has highlighted the chemical reactivity of 1-Bromo-2-butyne, including its role in microwave-assisted, Cu(I)-catalyzed synthesis of unsymmetrical 1,4-diamino-2-butynes, illustrating the compound's reactivity and utility in diverse chemical reactions (Xu et al., 2021).
Applications De Recherche Scientifique
Synthesis of Lower Homologues of Bromoacetylene : It is utilized to produce lower homologues of bromoacetylene in excellent yield, as described by Brandsma and Verkruijsse (1990) in their work on practical and safe procedures for the preparation of these homologues (Brandsma & Verkruijsse, 1990).
Synthesis of Complex Organic Compounds : Etournaud and Wyler (1973) reported its use in the synthesis of 1,1,6,6-tetraethoxycarbonyl-cyclodeca-3,8-diyne (Etournaud & Wyler, 1973).
Vibrational Properties of Acetylenes : Cleveland and Murray (1943) studied its role in understanding the vibrational properties of acetylenes (Cleveland & Murray, 1943).
Synthesis of 4-Trimethylsilyl-2-Butyn-1-Ol : Wein, Tong, and McDonald (2012) demonstrated its use in the economical synthesis of 4-trimethylsilyl-2-butyn-1-ol (Wein, Tong, & McDonald, 2012).
Hydrogenation of Unsaturated Hydrocarbons : Boitiaux, Cosyns, and Robert (1987) utilized 1-Bromo-2-butyne as a model for studying the hydrogenation of unsaturated hydrocarbons on platinum-supported catalysts (Boitiaux, Cosyns, & Robert, 1987).
Synthesis of Derivatives : Qun (2003) used it in the synthesis of 2-butyne-1,4-dibromo and 2-butyne-1,4-diol diacetate (Qun, 2003).
Precursor for Antibiotics : Llebaria, Camps, and Moretó (1993) identified it as a precursor of the antibiotic methylenomicyn B (Llebaria, Camps, & Moretó, 1993).
Orientations Futures
1-Bromo-2-butyne has been used in the preparation of linagliptin . It has potential applications in the synthesis of various compounds, including 4-butynyloxybenzene sulfonyl chloride, mono-propargylated diene derivative, isopropylbut-2-ynylamine, allenylcyclobutanol derivatives, allyl-[4-(but-2-ynyloxy)phenyl]sulfane, allenylindium, alkynyl alcohols, and axially chiral teranyl compounds .
Propriétés
IUPAC Name |
1-bromobut-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c1-2-3-4-5/h4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNXOEHOXSYWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373595 | |
| Record name | 1-Bromo-2-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-butyne | |
CAS RN |
3355-28-0 | |
| Record name | 1-Bromo-2-butyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3355-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



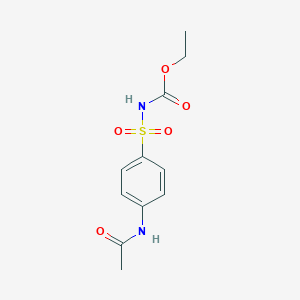
![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)
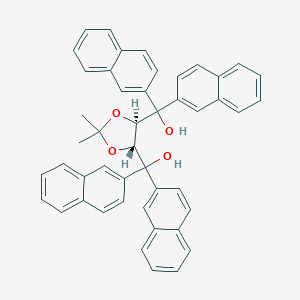
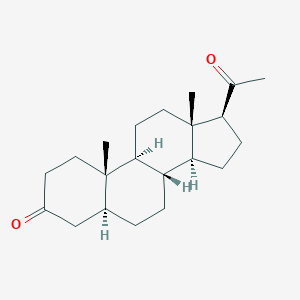
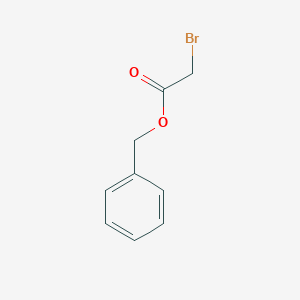

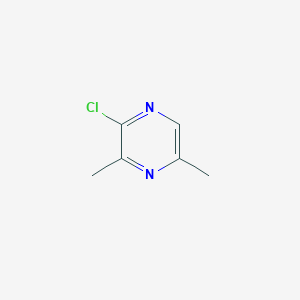
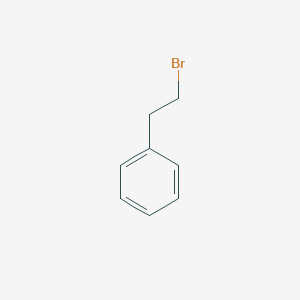
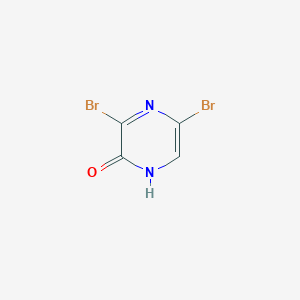
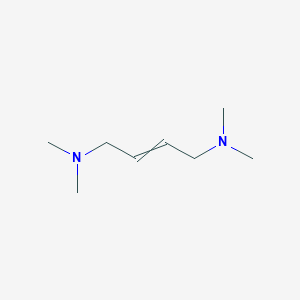
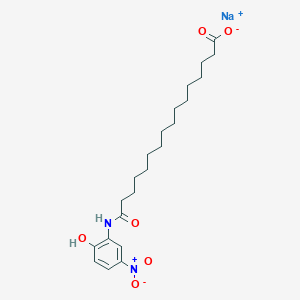
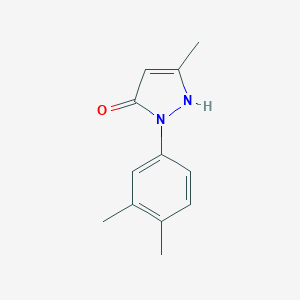
![1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol](/img/structure/B41550.png)
